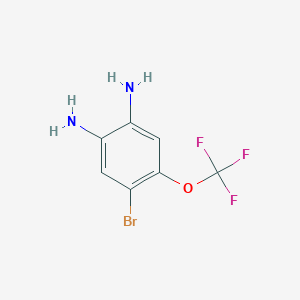

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Description

Properties

IUPAC Name |

4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYPCBHVYVIFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650429 | |

| Record name | 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156425-07-9 | |

| Record name | 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine"

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine: Properties, Reactivity, and Applications

Section 1: Core Compound Profile and Strategic Importance

This compound, identified by CAS Number 156425-07-9, is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry.[1] Its strategic value stems from the unique arrangement of three key functional groups on a phenylenediamine scaffold: a nucleophilic ortho-diamine, a synthetically versatile aryl bromide, and a metabolically robust trifluoromethoxy group. This combination makes it a privileged building block for the synthesis of complex heterocyclic systems and novel drug candidates. The diamine moiety serves as a precursor for constructing fused ring systems like benzimidazoles, while the bromo- and trifluoromethoxy- groups provide handles for fine-tuning physicochemical properties and enabling further molecular elaboration through cross-coupling reactions.

Caption: Chemical structure of 4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine.

Section 2: Physicochemical and Computational Properties

The physical and computational properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from chemical supplier databases and computational models.

| Property | Value | Source |

| IUPAC Name | 4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine | [1][2] |

| CAS Number | 156425-07-9 | [1][2][3] |

| Molecular Formula | C₇H₆BrF₃N₂O | [2][3] |

| Molecular Weight | 271.04 g/mol | [2] |

| Purity | ≥96% | [2][3] |

| Appearance | Solid (form not specified) | N/A |

| Storage | Sealed in dry, 2-8°C | [3] |

| InChI Key | KGYPCBHVYVIFFM-UHFFFAOYSA-N | [2] |

| SMILES | NC1=CC(OC(F)(F)F)=C(Br)C=C1N | [3] |

| Topological Polar Surface Area (TPSA) | 61.27 Ų | [3] |

| LogP (calculated) | 2.5121 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Section 3: Chemical Reactivity and Synthetic Profile

The utility of this compound in synthesis is dictated by its key functional groups. Understanding their individual reactivity provides insight into the molecule's potential applications.

The Ortho-Diamine Moiety: A Gateway to Heterocycles

The defining feature of this molecule is the 1,2-phenylenediamine core. This arrangement is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. The reaction involves the condensation of the two primary amine groups with bifunctional electrophiles such as carboxylic acids, aldehydes, or 1,2-dicarbonyl compounds.

Causality: The proximity of the two nucleophilic amine groups allows for a facile intramolecular cyclization dehydration sequence after initial condensation, leading to the thermodynamically stable aromatic heterocyclic ring. This reaction is a cornerstone of medicinal chemistry for generating scaffolds that mimic biological structures.

Caption: General reaction pathway for benzimidazole synthesis.

The Aryl Bromide Handle: A Locus for Advanced Synthesis

The bromine atom on the aromatic ring serves as a versatile functional handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space in drug discovery programs.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex amine structures.

-

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

Expertise: The electronic properties of the ring, influenced by the electron-donating amines and the electron-withdrawing trifluoromethoxy group, will modulate the reactivity of the C-Br bond. A seasoned chemist would carefully select the catalyst, ligand, and base to optimize the oxidative addition step, which is often rate-limiting in these transformations.

The Trifluoromethoxy Group: Enhancing Drug-like Properties

The -OCF₃ group is a powerful bioisostere for other functional groups, like a methoxy or chloro group. Its inclusion in a drug candidate can significantly enhance its pharmaceutical properties.

Trustworthiness: The trifluoromethoxy group is known to:

-

Increase Lipophilicity: This can improve membrane permeability and oral absorption.

-

Enhance Metabolic Stability: The C-F bonds are exceptionally strong, and the group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target methoxy groups.

-

Modulate Acidity/Basicity: Its strong electron-withdrawing nature lowers the pKa of the nearby amine groups, affecting their ionization state at physiological pH.

Section 4: Protocols for Structural Characterization

While specific spectral data for this compound is not publicly available, a standard suite of analytical techniques would be employed for its characterization. The following protocols represent a self-validating system to confirm the structure and purity of the material.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis & Expected Results:

-

¹H NMR: Expect two distinct signals in the aromatic region (likely singlets or narrow doublets) corresponding to the two aromatic protons. Two broad signals corresponding to the two -NH₂ groups would also be expected.

-

¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Expect a sharp singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be indicative of the trifluoromethoxy environment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis & Expected Results:

-

The chromatogram should show a single major peak, indicating the purity of the compound.

-

The mass spectrum for this peak should display a characteristic isotopic pattern for a molecule containing one bromine atom: two major peaks at m/z values corresponding to [M+H]⁺ and [M+2+H]⁺ with an approximate 1:1 intensity ratio. For C₇H₆BrF₃N₂O, this would be centered around m/z 271.97 (for ⁷⁹Br) and 273.97 (for ⁸¹Br).

-

Section 5: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aromatic amines and halogenated compounds can inform a robust safety protocol.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid all personal contact, including inhalation and skin contact.[4] Do not eat, drink, or smoke in the laboratory.[4] In case of skin contact, wash immediately with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5]

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[3][6] Keep away from heat, sparks, and open flames.

-

Incompatibilities: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[5][6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

Supporting Information for NMR data of related compounds. The Royal Society of Chemistry.[Link]

-

Supporting information for NMR data of related compounds. The Royal Society of Chemistry.[Link]

-

Supporting Information for NMR data of related compounds. The Royal Society of Chemistry.[Link]

-

Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene (alternative). Fisher Scientific.[Link]

Sources

The Strategic Utility of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine, with the CAS number 156425-07-9, is a highly functionalized aromatic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a vicinal diamine, a bromine atom, and a trifluoromethoxy group, offers a convergence of reactive sites and modulating electronic properties that are highly sought after in the design of novel therapeutic agents. The presence of the trifluoromethoxy group is particularly noteworthy, as it can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its biological target. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable intermediate, with a focus on its practical utility in drug discovery programs.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 156425-07-9 | |

| Molecular Formula | C₇H₆BrF₃N₂O | |

| Molecular Weight | 271.03 g/mol | |

| IUPAC Name | 4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |

| Purity | ≥96% | |

| Storage | Sealed in dry, 2-8°C | |

| Topological Polar Surface Area (TPSA) | 61.27 Ų | |

| LogP | 2.5121 |

Synthesis of this compound: A Plausible Synthetic Pathway

The logical starting material for this synthesis is 4-bromo-3-(trifluoromethoxy)aniline. The synthesis would proceed through the following key steps:

-

Nitration: The starting aniline is first protected, for example, by acetylation, to control the regioselectivity of the subsequent nitration. The protected aniline is then nitrated using a standard nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

-

Deprotection: The protecting group is then removed to yield the corresponding nitroaniline.

-

Reduction: The final step involves the reduction of the nitro group to an amine, yielding the desired this compound. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

A generalized workflow for this proposed synthesis is depicted in the following diagram:

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound, based on the general strategy outlined above.

Step 1: Acetylation of 4-Bromo-3-(trifluoromethoxy)aniline

-

To a stirred solution of 4-bromo-3-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acetylated product.

Step 2: Nitration of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide

-

The acetylated product from Step 1 is dissolved in concentrated sulfuric acid at 0°C.

-

A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.

-

The reaction mixture is stirred for 2-3 hours at 0-5°C.

-

The reaction is then carefully poured onto crushed ice, and the precipitated solid is filtered, washed with cold water, and dried.

Step 3: Hydrolysis of N-(4-Bromo-2-nitro-5-(trifluoromethoxy)phenyl)acetamide

-

The nitrated product from Step 2 is suspended in a mixture of ethanol and concentrated hydrochloric acid.

-

The mixture is heated at reflux for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

Step 4: Reduction of 4-Bromo-2-nitro-5-(trifluoromethoxy)aniline

-

The nitroaniline from Step 3 is dissolved in ethanol.

-

An excess of tin(II) chloride dihydrate is added, followed by the slow addition of concentrated hydrochloric acid.

-

The reaction mixture is heated at reflux for 2-4 hours.

-

After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Applications in Drug Discovery: A Gateway to Bioactive Heterocycles

The vicinal diamine functionality of this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, particularly benzimidazoles, which are privileged scaffolds in medicinal chemistry. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to modulate the biological activity of the final compounds.

Synthesis of Benzimidazole Derivatives

A primary application of this intermediate is in the synthesis of substituted benzimidazoles through condensation with aldehydes, carboxylic acids, or their derivatives. The general reaction scheme for the synthesis of a 2-substituted benzimidazole is illustrated below.

Caption: General reaction for the synthesis of benzimidazoles.

This reaction is typically high-yielding and tolerant of a wide range of functional groups on the aldehyde, making it a powerful tool for generating libraries of diverse compounds for biological screening.

Potential as a Precursor for Kinase Inhibitors

The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into kinase inhibitors to enhance their potency and pharmacokinetic properties. Given the prevalence of benzimidazole and related heterocyclic scaffolds in approved and investigational kinase inhibitors, this compound represents a highly valuable starting material for the synthesis of novel kinase inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki, Stille, or Buchwald-Hartwig coupling reactions, which can be designed to interact with specific residues in the ATP-binding pocket of the target kinase.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques. While specific, publicly available spectra for this compound are scarce, the following table outlines the expected analytical data based on its structure and the methods listed by commercial suppliers.[1]

| Analytical Method | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. Broad singlets for the two amine protons. |

| ¹³C NMR | Aromatic carbons in the range of 100-150 ppm. A quartet for the trifluoromethoxy carbon due to coupling with fluorine. |

| ¹⁹F NMR | A singlet for the -OCF₃ group. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine groups (around 3300-3500 cm⁻¹). C-Br, C-F, and C-O stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (271.03 g/mol ), with a characteristic isotopic pattern for bromine. |

| HPLC | A single major peak indicating high purity. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a strategically designed synthetic intermediate that offers significant potential for the discovery and development of new pharmaceuticals. Its unique combination of reactive functional groups and beneficial physicochemical properties makes it an ideal starting material for the synthesis of diverse libraries of bioactive molecules, particularly heterocyclic compounds such as benzimidazoles with potential applications as kinase inhibitors. While detailed synthetic and application data in the public domain remains limited, the fundamental principles of organic chemistry provide a clear roadmap for its utilization in cutting-edge drug discovery research.

References

Sources

An In-depth Technical Guide on the Synthesis, Characterization, and Structural Elucidation of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and structural elucidation of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine, a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. While a definitive crystal structure is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2], this guide details the necessary experimental and computational workflows to determine its three-dimensional atomic arrangement. We present a validated synthetic protocol, methods for crystallization, and a thorough overview of analytical techniques, with a primary focus on single-crystal X-ray diffraction. This document is intended for researchers and professionals in drug development and chemical synthesis, offering a practical roadmap for characterizing this and similar novel compounds.

Introduction: The Significance of Fluorinated Phenylenediamines

Phenylenediamines are a critical class of aromatic compounds, serving as versatile precursors in the synthesis of a wide array of heterocyclic molecules, including benzodiazepines, quinoxalines, and benzimidazoles—scaffolds frequently found in pharmaceutically active compounds. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), can profoundly alter the physicochemical properties of a molecule. These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, all of which are desirable traits in drug candidates.

This compound (Figure 1) is a prime example of such a strategically functionalized molecule. The presence of a bromine atom provides a convenient handle for further synthetic modifications via cross-coupling reactions, while the diamine functionality is poised for cyclization reactions. The trifluoromethoxy group, a bioisostere of the methoxy group, imparts unique electronic properties and metabolic resistance. Understanding the solid-state structure of this compound is paramount, as crystal packing, hydrogen bonding networks, and intermolecular interactions dictate its solubility, dissolution rate, and ultimately, its bioavailability.

Figure 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The proposed synthetic route is outlined below, followed by a detailed experimental protocol. This synthesis is adapted from established methods for the bromination and reduction of substituted nitroanilines.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-5-(trifluoromethoxy)aniline

-

To a stirred solution of 4-(trifluoromethoxy)aniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture carefully onto crushed ice, leading to the precipitation of the product.

-

Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitro-5-(trifluoromethoxy)aniline.

Step 2: Synthesis of 2-Bromo-4-nitro-5-(trifluoromethoxy)aniline

-

Dissolve 4-nitro-5-(trifluoromethoxy)aniline (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.2 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-bromo-4-nitro-5-(trifluoromethoxy)aniline.

Step 3: Synthesis of this compound

-

Suspend 2-bromo-4-nitro-5-(trifluoromethoxy)aniline (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in concentrated hydrochloric acid dropwise at room temperature.

-

Heat the reaction mixture to 70 °C and stir for 3-5 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting solid is the target compound, this compound[3][4][5].

Crystallization and Single-Crystal X-ray Diffraction

The key to elucidating the crystal structure is obtaining high-quality single crystals. This often requires screening a variety of solvents and crystallization techniques.

Crystallization Protocol

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture such as dichloromethane/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, then transfer to a refrigerator or freezer to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The final output of this process is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and other essential data defining the crystal structure.

Physicochemical and Spectroscopic Characterization

Prior to crystallization and to confirm the identity of the synthesized compound, a suite of analytical techniques should be employed.

| Technique | Purpose | Expected Observations for C₇H₆BrF₃N₂O |

| ¹H NMR | To determine the number and environment of protons. | Aromatic protons with distinct chemical shifts and coupling patterns, and two broad singlets for the -NH₂ groups. |

| ¹³C NMR | To identify the carbon skeleton. | Resonances for the aromatic carbons, with the carbon attached to the -OCF₃ showing a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | To confirm the presence and environment of the -OCF₃ group. | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |

| FT-IR | To identify functional groups. | N-H stretching vibrations (~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H and C=C bands. |

| Mass Spectrometry | To confirm the molecular weight and elemental composition. | A molecular ion peak corresponding to the calculated molecular weight (271.03 g/mol )[3], with a characteristic isotopic pattern for bromine. |

Predicted Structural Insights and Significance

In the absence of experimental data, computational modeling can provide valuable insights. Density Functional Theory (DFT) calculations would likely predict a largely planar phenylenediamine ring. The trifluoromethoxy group would likely be oriented to minimize steric hindrance with the adjacent amine group.

The most significant structural features to be revealed by a crystal structure determination would be the intermolecular interactions. It is anticipated that the two amine groups will act as hydrogen bond donors, while the oxygen and fluorine atoms of the trifluoromethoxy group, and potentially the nitrogen atoms themselves, could act as hydrogen bond acceptors. This would likely lead to the formation of a robust three-dimensional hydrogen-bonding network, which would govern the compound's melting point, solubility, and stability.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a clear and actionable path for its synthesis, characterization, and structural elucidation. The protocols and workflows described herein are based on established chemical principles and represent a standard approach for the comprehensive analysis of novel small molecules. The determination of this structure would be a valuable contribution to the field, providing crucial insights for the rational design of new pharmaceuticals and functional materials.

References

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

PrepChem.com. Preparation of 4-bromo-o-phenylenediamine. Available at: [Link]

-

PubChem. 4-Trifluoromethyl-1,2-phenylenediamine. Available at: [Link]

-

CCDC. Access Structures. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine, a compound of significant interest in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the compound's physicochemical properties with robust, field-proven experimental protocols to enable the accurate determination of its solubility in a range of organic solvents. The guide is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a deep and practical understanding of the principles of solubility.

Introduction: The Critical Role of Solubility in Research and Development

This compound (C₇H₆BrF₃N₂O, MW: 271.03 g/mol ) is a halogenated and fluorinated aromatic diamine with potential applications as a building block in the synthesis of novel therapeutic agents and functional materials.[1][2][3] The presence of a bromine atom, a trifluoromethoxy group, and two amine functionalities on a phenyl ring imparts a unique combination of electronic and steric properties to the molecule.

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its utility.[4][5] Poor solubility can lead to significant challenges in various stages of development, including:

-

Synthetic Chemistry: Affecting reaction kinetics, purification strategies (such as crystallization), and overall yield.

-

In Vitro Screening: Leading to unreliable and difficult-to-interpret results in biological assays.[4][5]

-

Pharmacokinetics: Impeding oral bioavailability and leading to suboptimal drug exposure.

-

Formulation Development: Complicating the creation of stable and effective dosage forms.

Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for its successful application.

Theoretical Solubility Profile: A Predictive Analysis

While experimental determination is the definitive measure of solubility, a theoretical analysis of the molecular structure of this compound can provide valuable predictive insights. This analysis is guided by the fundamental principle of "like dissolves like," which relates the polarity of the solute and the solvent.[6][7]

Key Molecular Features Influencing Solubility:

-

Polar Functional Groups: The two primary amine (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. This suggests a potential for favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The trifluoromethoxy group (-OCF₃) also contributes to the molecule's polarity.

-

Aromatic Ring System: The benzene ring provides a nonpolar, hydrophobic character, suggesting solubility in nonpolar or moderately polar solvents that can engage in π-π stacking or van der Waals interactions.

-

Halogenation: The bromine atom and the trifluoromethoxy group increase the molecular weight and polarizability of the compound, which can influence its solubility in various organic solvents.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF₃N₂O | [1] |

| Molecular Weight | 271.03 | [1] |

| Topological Polar Surface Area (TPSA) | 61.27 Ų | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.5121 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The calculated logP of 2.5121 indicates a moderate degree of lipophilicity, suggesting that the compound will not be highly soluble in water but will likely exhibit good solubility in a range of organic solvents. The TPSA of 61.27 Ų is also indicative of a molecule with moderate polarity.

Based on this analysis, it is reasonable to predict that this compound will exhibit favorable solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents such as hexane is expected to be limited.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8][9] This technique is highly reliable and involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated. The concentration of the dissolved solute is then measured.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reproducibility in determining the true thermodynamic solubility. While higher-throughput methods exist, they often measure kinetic solubility, which can overestimate the equilibrium value, particularly for compounds that readily form supersaturated solutions.[4][8] For lead optimization and formulation development, precise thermodynamic solubility data is crucial.[4]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine [synhet.com]

- 3. 4-BROMO-5-(TRIFLUOROMETHOXY)-1,2-PHENYLENEDIAMIN [m.chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

Dissecting the Regioselective Reactivity of the Amino Groups in 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

An In-depth Technical Guide:

Abstract

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine is a highly functionalized aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. Its utility is largely dictated by the reactivity of its two adjacent amino groups, which are electronically and sterically differentiated by the presence of a bromo and a trifluoromethoxy substituent. This technical guide provides an in-depth analysis of the factors governing the nucleophilicity and reactivity of these amino groups. We will explore the interplay of inductive and resonance effects, steric hindrance, and their implications for regioselectivity in common synthetic transformations such as condensations and acylations. This document serves as a resource for researchers, scientists, and drug development professionals, offering predictive insights and practical experimental guidance for harnessing the unique chemical properties of this versatile intermediate.

Introduction: The Strategic Importance of Substituted o-Phenylenediamines

o-Phenylenediamines (OPDs) are cornerstone synthons in organic chemistry, serving as precursors to a vast array of heterocyclic compounds, most notably benzimidazoles and quinoxalines.[1] These scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active molecules. The reactivity of the OPD core, which relies on the nucleophilic character of the two amino groups, can be precisely modulated by the electronic nature of substituents on the aromatic ring.[1] The subject of this guide, this compound, presents a compelling case study in differential reactivity. The molecule is decorated with two powerful, yet distinct, functional groups:

-

A Bromo (-Br) group: A halogen that is moderately deactivating through its inductive electron-withdrawing effect, yet capable of weak pi-donation and directing subsequent electrophilic aromatic substitution to the ortho and para positions.[2][3]

-

A Trifluoromethoxy (-OCF3) group: A potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] It is considered a "super-halogen" and is highly prized in drug design for its ability to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability.[5][6]

Understanding how these two substituents electronically and sterically influence the adjacent amino groups is paramount for predicting and controlling the outcomes of synthetic reactions. This guide will dissect these factors to provide a clear framework for the regioselective functionalization of this valuable chemical intermediate.

Molecular Properties and Electronic Profile

A foundational analysis of the molecule's properties reveals the competing electronic forces at play.

| Property | Value |

| IUPAC Name | 4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine |

| CAS Number | 156425-07-9 |

| Molecular Formula | C₇H₆BrF₃N₂O |

| Molecular Weight | 271.04 g/mol |

| Appearance | Solid |

The key to understanding the differential reactivity lies in how the bromo and trifluoromethoxy groups modulate the electron density, and therefore the nucleophilicity, of the N1 and N2 amino groups.

-

Trifluoromethoxy (-OCF3) Group: This group is strongly electron-withdrawing through an inductive effect (-I), significantly decreasing the electron density of the aromatic ring.[4] While the oxygen atom possesses lone pairs, its ability to donate them into the ring via resonance (+R effect) is severely diminished by the powerful pull of the three fluorine atoms.[5] This deactivating effect is most pronounced at the ortho and para positions.[4]

-

Bromo (-Br) Group: The bromine atom also exerts an inductive electron-withdrawing effect (-I). However, it possesses lone pairs that can participate in resonance, a (+R) effect. For halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation of the ring toward electrophiles.[2]

This complex interplay of effects leads to a non-uniform distribution of electron density across the molecule.

Caption: Electronic and steric effects influencing the N1 and N2 amino groups.

Predictive Analysis of Amino Group Reactivity

Based on the electronic and steric factors, we can predict the differential reactivity of the two amino groups.

N1-Amino Group (position 1):

-

Electronic Effect: This amine is ortho to the powerfully electron-withdrawing -OCF3 group. The inductive effect will significantly decrease the electron density on this nitrogen, reducing its basicity and nucleophilicity.

-

Steric Effect: This position is relatively unhindered compared to its neighbor.

N2-Amino Group (position 2):

-

Electronic Effect: This amine is meta to the -OCF3 group, meaning it feels the deactivating inductive effect to a lesser extent than the N1 amine. It is ortho to the bromine, which is also inductively withdrawing. The overall electron withdrawal at this position is likely less severe than at N1.

-

Steric Effect: This position is significantly affected by steric hindrance from the adjacent bulky bromine atom.[7] The approach of electrophiles or reactants to this nitrogen will be physically impeded.[8]

Hypothesis on Regioselectivity:

-

Under Kinetic Control (e.g., rapid, low-temperature reactions): The less sterically hindered N1-amino group is expected to be the primary site of attack for many reagents, despite its lower intrinsic nucleophilicity. The reaction rate will be governed by the ease of approach.

-

Under Thermodynamic Control (e.g., reversible reactions, higher temperatures): The outcome may be more complex. While N1 may react first, if the subsequent steps are reversible, the reaction may favor the pathway involving the more nucleophilic N2-amino group , provided the steric barrier can be overcome.

In most common synthetic applications, such as acylation or the initial step of condensation, the reaction is under kinetic control. Therefore, we predict that the N1-amino group will be preferentially functionalized.

Common Synthetic Transformations and Mechanistic Considerations

The differential reactivity is best illustrated through common synthetic transformations. Condensation reactions to form heterocyclic systems are a prime example.[9]

Benzimidazole Synthesis: A Case Study

The reaction of an o-phenylenediamine with an aldehyde is a classic method for synthesizing benzimidazoles.[1] The reaction proceeds via the initial formation of a Schiff base, followed by cyclization and aromatization.

Caption: Proposed reaction pathway prioritizing the less sterically hindered N1 amine.

The key regioselective step is the initial nucleophilic attack. Due to the significant steric hindrance posed by the bromine atom, the N1 amino group is the more likely nucleophile to attack the aldehyde's carbonyl carbon. This dictates the substitution pattern of the final benzimidazole product.

Experimental Protocol: Catalyst-Free Synthesis of a Benzimidazole Derivative

This protocol describes a self-validating, environmentally benign method for synthesizing a benzimidazole derivative from this compound in water, a method adapted from general procedures for OPDs.[1]

Workflow Diagram

Caption: Step-by-step laboratory workflow for the synthesis.

Detailed Methodology

Objective: To synthesize 6-Bromo-2-(4-methoxyphenyl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole.

Materials:

-

This compound (1.0 mmol, 271 mg)

-

4-Methoxybenzaldehyde (1.0 mmol, 136 mg, 121 µL)

-

Deionized Water (10 mL)

-

Round-bottom flask (25 mL) with reflux condenser

-

Stir bar and magnetic stir plate/hot plate

-

Thin Layer Chromatography (TLC) apparatus (Silica plates, Ethyl Acetate/Hexane eluent)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Setup: To the 25 mL round-bottom flask, add this compound (1.0 mmol).

-

Rationale: Starting with the solid diamine allows for easy addition of the other reagents.

-

-

Reagent Addition: Add deionized water (10 mL) followed by 4-methoxybenzaldehyde (1.0 mmol).

-

Rationale: Water serves as a green and effective solvent that can facilitate the reaction, often promoting precipitation of the product upon formation.[10] An equimolar amount of the aldehyde is used to ensure a clean reaction without excess starting material.

-

-

Reaction: Place the flask in a heating mantle on a stir plate, attach the reflux condenser, and heat the mixture to 75-80°C with vigorous stirring.

-

Rationale: Moderate heating provides the activation energy for the condensation and cyclization steps without causing significant decomposition. Stirring ensures the heterogeneous mixture reacts efficiently.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., every 30 minutes) using a 3:7 Ethyl Acetate:Hexane eluent. The disappearance of the starting diamine spot indicates reaction completion. The reaction is typically complete within 2-4 hours.

-

Rationale: TLC is a crucial self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

-

-

Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.

-

Rationale: The benzimidazole product is typically much less soluble in water than the starting materials, allowing for easy isolation by precipitation.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid in the funnel with two portions of cold deionized water (2 x 10 mL).

-

Rationale: Washing with cold water removes any residual water-soluble impurities or unreacted aldehyde.

-

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds to achieve high purity suitable for characterization and further use.

-

Conclusion

The reactivity of the amino groups in this compound is governed by a delicate balance of competing electronic and steric effects. The potent inductive withdrawal of the trifluoromethoxy group deactivates both amines, but its effect is most pronounced on the adjacent N1-amino group. Conversely, the bulky bromo substituent imposes significant steric hindrance on the N2-amino group. In kinetically controlled reactions, which encompass many common synthetic transformations, the less hindered N1-amino group serves as the preferential site of reaction . This predictive understanding is critical for designing regioselective syntheses of complex heterocyclic molecules, enabling chemists to leverage this highly functionalized building block to its full potential in the development of novel pharmaceuticals and advanced materials.

References

- BenchChem. (2025). Comparative study of substituted o-phenylenediamine reactivity in condensations.

-

Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available at: [Link]

-

Royal Society of Chemistry. (1977). New route to nucleophilically substituted o-phenylenediamines. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 23. Available at: [Link]

-

Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 245. Available at: [Link]

-

Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 408-411. Available at: [Link]

-

Teverovskiy, G., Sur, S., & Togni, A. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications, 54(1), 1-4. Available at: [Link]

-

Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

-

Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

-

Royal Society of Chemistry. (2010). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Strategic Role of the Trifluoromethoxy Group in 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Executive Summary

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine is a highly functionalized aromatic intermediate that serves as a strategic building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. Its utility is largely defined by the unique interplay of its substituents: the reactive diamino functionalities, the synthetically versatile bromo group, and the critically important trifluoromethoxy (OCF3) moiety. This guide provides an in-depth analysis of the trifluoromethoxy group's role within this specific molecular context. We will dissect how its distinct electronic properties, profound impact on lipophilicity, and contribution to metabolic stability make it an indispensable tool for medicinal chemists and researchers aiming to design next-generation compounds with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction to the Core Scaffold

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1][2] These groups can profoundly alter a molecule's physicochemical and biological properties.[3] this compound (CAS: 156425-07-9) is a prime example of a scaffold designed for versatility, where each component serves a deliberate purpose.[4] The phenylenediamine core is a classic precursor for a variety of heterocyclic systems, the bromo atom provides a reliable handle for cross-coupling reactions, and the trifluoromethoxy group fine-tunes the molecule's drug-like properties.[4][5]

| Property | Value | Source |

| CAS Number | 156425-07-9 | [4][6] |

| Molecular Formula | C₇H₆BrF₃N₂O | [6] |

| Molecular Weight | 271.03 g/mol | [6] |

| Calculated LogP | 2.5121 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Primary Application | Pharmaceutical Intermediate, Synthetic Building Block | [4] |

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is far more than a simple methoxy analogue. Its unique properties stem from the intense electron-withdrawing nature of the three fluorine atoms, which fundamentally alters the character of the adjacent oxygen atom and its interaction with the aromatic ring.

Electronic Profile: A Duality of Inductive and Resonance Effects

The electronic influence of the OCF3 group is a classic case of competing effects.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, strongly pulling electron density away from the oxygen and, by extension, from the aromatic ring through the sigma bond framework. This inductive effect is dominant.[7]

-

Resonance Effect (+M): Like a standard methoxy group, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system. However, this electron-donating resonance is severely diminished because the fluorine atoms inductively reduce the availability of these lone pairs.[7]

The net result is that the trifluoromethoxy group acts as a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution.[7][8] This is in stark contrast to the electron-donating, activating nature of the methoxy group. Furthermore, due to steric and hyperconjugative interactions, the O-CF3 bond often adopts a conformation orthogonal to the plane of the aromatic ring, which further modulates its electronic communication with the π-system.[9]

Lipophilicity Modulation: A Gateway to Bioavailability

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The trifluoromethoxy group is one of the most powerful lipophilic substituents used in medicinal chemistry.[10]

Incorporating an OCF3 group significantly increases a molecule's overall lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[2][11] This effect is substantially greater than that of a trifluoromethyl (CF3) group or a simple methyl group.

| Substituent (X) | Hansch-Fujita Lipophilicity Parameter (π) | Key Characteristic |

| -H | 0.00 | Baseline |

| -CH₃ | +0.56 | Moderately Lipophilic |

| -OCH₃ | -0.02 | Slightly Hydrophilic |

| -CF₃ | +0.88 | Highly Lipophilic[2][12] |

| -OCF₃ | +1.04 | Extremely Lipophilic [10] |

This table provides a clear quantitative comparison, underscoring the expert choice to use an OCF3 group when a substantial increase in lipophilicity is desired to overcome permeability barriers.

Metabolic Stability: Engineering a Longer Half-Life

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The OCF3 group offers a robust solution to this problem.

The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][12] This inherent strength makes the trifluoromethoxy group exceptionally resistant to enzymatic cleavage.[13] In contrast, a methoxy group is often a metabolic soft spot, susceptible to O-dealkylation. By replacing a labile methoxy group with a trifluoromethoxy group, medicinal chemists can effectively block this metabolic pathway, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2][11]

Synthetic Utility and Strategic Considerations

The true value of this compound lies in how the OCF3 group's properties synergize with the other functionalities to guide synthetic strategy.

-

Precursor to Heterocycles: The two adjacent amino groups are poised for cyclocondensation reactions with various electrophiles (aldehydes, carboxylic acids, etc.) to form benzimidazoles, quinoxalines, and other fused heterocyclic systems that are privileged scaffolds in drug discovery. The electron-withdrawing nature of the OCF3 and bromo groups modulates the nucleophilicity of these amines.

-

Handle for Cross-Coupling: The bromo substituent is a key site for derivatization. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the controlled introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space during lead optimization.

The strategic placement of the OCF3 group ensures that its beneficial properties (lipophilicity, metabolic stability) are locked into the core of the molecule, to be carried through subsequent synthetic transformations into the final target compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine [synhet.com]

- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Potential Applications of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine emerges as a scaffold of considerable interest, embodying a unique convergence of functionalities poised for exploitation in medicinal chemistry. This guide provides an in-depth analysis of this molecule, dissecting its structural components to unveil its potential as a versatile precursor for a new generation of drug candidates. We will explore the strategic implications of the trifluoromethoxy group for pharmacokinetic optimization, the synthetic versatility offered by the bromine atom, and the rich chemical possibilities inherent in the ortho-phenylenediamine core. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into harnessing the potential of this intriguing molecule.

The Strategic Value of Constituent Moieties

The promise of this compound lies in the synergistic interplay of its three key functional groups: the trifluoromethoxy group, the bromo substituent, and the ortho-phenylenediamine core. Each of these imparts distinct and advantageous properties that can be strategically leveraged in drug design.

The Trifluoromethoxy Group: A Tool for Enhanced Drug-like Properties

The trifluoromethoxy (-OCF₃) group is an increasingly popular substituent in medicinal chemistry due to its profound impact on a molecule's physicochemical properties.[1][2][3] Its incorporation can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][4][5]

One of the primary advantages of the -OCF₃ group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to enzymatic degradation, which can prolong the half-life of a drug.[1] Furthermore, this group is highly lipophilic, a property that can improve a molecule's ability to cross cellular membranes and enhance its oral bioavailability.[3][5] The strong electron-withdrawing nature of the trifluoromethoxy group can also influence the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets.[5][6]

| Property | Impact of Trifluoromethoxy Group | Reference |

| Metabolic Stability | Increased due to high C-F bond strength | [1] |

| Lipophilicity | Significantly increased, aiding membrane permeability | [3][5] |

| Binding Affinity | Can be enhanced through favorable interactions | [7] |

| pKa Modulation | Electron-withdrawing nature alters acidity/basicity | [5][6] |

The Bromo Group: A Versatile Synthetic Handle

The bromine atom on the aromatic ring of this compound serves as a versatile synthetic handle for a variety of cross-coupling reactions. This allows for the introduction of a wide array of molecular fragments, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity.[8][9]

Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions are just a few examples of the powerful transformations that can be employed to append aryl, heteroaryl, or alkyl groups at the position of the bromine atom.[8] This synthetic flexibility is invaluable in lead optimization, where fine-tuning of the molecule's structure is necessary to enhance potency, selectivity, and pharmacokinetic properties.

The Ortho-phenylenediamine Core: A Gateway to Privileged Heterocyclic Scaffolds

The 1,2-phenylenediamine moiety is a cornerstone in the synthesis of a diverse range of heterocyclic compounds, many of which are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active molecules.[10][11] The condensation of ortho-phenylenediamines with various electrophiles provides straightforward access to important heterocyclic systems such as benzimidazoles, quinoxalines, and benzodiazepines.[12][13][14]

Benzimidazoles, in particular, are a class of heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][15] The ability to readily form such a valuable heterocyclic core makes this compound a highly attractive starting material for the discovery of new therapeutic agents.

Potential Medicinal Chemistry Applications

The unique combination of functional groups in this compound opens the door to several promising applications in drug discovery.

Synthesis of Novel Benzimidazole Derivatives as Kinase Inhibitors

Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[16] Many successful kinase inhibitors feature a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site.[9] The benzimidazole scaffold, readily accessible from ortho-phenylenediamines, is a well-established pharmacophore in this context.[17][18] By utilizing this compound, a library of novel benzimidazoles can be synthesized. The trifluoromethoxy group can enhance the drug-like properties of these inhibitors, while the bromo group allows for the introduction of various substituents to probe the kinase's binding pocket and optimize potency and selectivity.[8][19][20]

Proposed Synthetic Workflow:

Caption: Proposed workflow for synthesizing kinase inhibitors.

Experimental Protocol: Synthesis of a 2-Aryl-6-bromo-5-(trifluoromethoxy)benzimidazole

-

Step 1: Benzimidazole Formation. To a solution of this compound (1 eq.) in a suitable solvent such as ethanol or DMF, add an appropriate aromatic aldehyde (1.1 eq.).

-

Add a catalytic amount of an oxidizing agent like sodium metabisulfite or an acid catalyst.[21]

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and isolate the crude product by precipitation or extraction.

-

Purify the product by recrystallization or column chromatography to yield the 2-aryl-6-bromo-5-(trifluoromethoxy)benzimidazole intermediate.

Proposed Signaling Pathway Modulation:

Caption: Inhibition of a generic kinase signaling pathway.

Development of Bioisosteric Scaffolds

Rationale: Bioisosterism is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physicochemical properties.[22][23][24][25][26] The unique electronic and steric properties of the trifluoromethoxy group make it an interesting candidate for bioisosteric replacement of other functionalities. The this compound core can be used to synthesize novel heterocyclic systems where the trifluoromethoxy-substituted benzene ring acts as a bioisostere for other aromatic or heteroaromatic systems. This can lead to new intellectual property and potentially improved pharmacological profiles.

Synthesis of Quinoxaline and Benzodiazepine Derivatives

Rationale: Beyond benzimidazoles, the ortho-phenylenediamine core of the title compound can be used to access other important heterocyclic systems. Reaction with α-dicarbonyl compounds can yield quinoxaline derivatives, while condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of 1,5-benzodiazepines.[12][14] Both of these scaffolds are present in a variety of biologically active compounds. The trifluoromethoxy and bromo substituents would provide avenues for further derivatization and optimization of these novel heterocyclic structures.

Conclusion

This compound represents a highly promising and under-explored building block for medicinal chemistry. Its unique combination of a trifluoromethoxy group for enhancing drug-like properties, a versatile bromo handle for synthetic diversification, and an ortho-phenylenediamine core for the construction of privileged heterocyclic scaffolds makes it a valuable starting material for the discovery of new therapeutic agents. The potential applications outlined in this guide, particularly in the synthesis of kinase inhibitors, highlight the significant opportunities that this molecule presents for drug development professionals. Further exploration of the chemistry and biology of derivatives of this compound is strongly warranted.

References

-

Novás, O., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][2][4]

-

Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link][23]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link][22]

-

Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes. Retrieved from [Link][24]

-

Bentham Science Publishers. (2014). Bioisosteric Replacements in Drug Design. [Link][25]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Note: While not directly cited from the search results, this is a foundational review on the topic of bioisosterism for further reading.)

-

Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry. [Link][26]

-

Li, H., et al. (2014). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry, 16(3), 1334-1339. [Link][27]

-

ACS Publications. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link][12]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link][6]

-

Singh, J., & Pathak, D. P. (2008). Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Oriental Journal of Chemistry, 24(1). [Link][17]

-

ResearchGate. (n.d.). The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. Retrieved from [Link][21]

-

National Institutes of Health. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link][28]

-

MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link][13]

-

ResearchGate. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. [Link][10]

-

International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. [Link][18]

-

National Institutes of Health. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link][15]

-

ResearchGate. (n.d.). Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals. Retrieved from [Link][29]

-

HETEROCYCLES. (2011). SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1][24]DIAZEPINES. [Link][11]

-

National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link][3]

-

National Institutes of Health. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link][14]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link][20]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 23. ctppc.org [ctppc.org]

- 24. fiveable.me [fiveable.me]

- 25. benthamdirect.com [benthamdirect.com]

- 26. drughunter.com [drughunter.com]

- 27. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Abstract

This document provides a detailed guide for the synthesis of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine, a valuable building block in medicinal chemistry and materials science. Due to the absence of a single, comprehensive published procedure for this specific molecule, this application note proposes a robust, multi-step synthetic route based on well-established and analogous chemical transformations reported in peer-reviewed literature and patents. The proposed pathway commences with the nitration of 1-bromo-4-(trifluoromethoxy)benzene, followed by a second nitration, and concludes with the reduction of the resulting dinitro intermediate. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a summary of expected outcomes. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of this important intermediate.

Introduction: The Significance of Fluorinated Phenylenediamines

Substituted 1,2-phenylenediamines are critical precursors in the synthesis of a wide array of heterocyclic compounds, including benzodiazepines and benzimidazoles, which are prevalent scaffolds in pharmaceuticals. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), can significantly enhance the pharmacological properties of a molecule. The -OCF₃ group is a strong electron-withdrawing group and is highly lipophilic, which can improve metabolic stability, membrane permeability, and binding affinity to biological targets. This compound, with its strategic placement of amino, bromo, and trifluoromethoxy groups, offers multiple points for chemical diversification, making it a highly sought-after intermediate in the development of novel therapeutics and functional materials.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from 1-bromo-4-(trifluoromethoxy)benzene. This strategy is outlined below. The rationale for this pathway is based on the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution and the reliable reduction of nitro groups to amines.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene

Mechanistic Insight: The first step involves the electrophilic nitration of 1-bromo-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. In this case, the directing effects are cooperative, favoring nitration at the position ortho to the bromine and meta to the trifluoromethoxy group. A standard nitrating mixture of concentrated sulfuric acid and nitric acid is employed.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 eq.) to 0 °C in an ice-salt bath.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid (1.2 eq.) dropwise to the sulfuric acid, maintaining the temperature below 10 °C.

-

Addition of Starting Material: To this nitrating mixture, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2-nitro-4-(trifluoromethoxy)benzene.

| Parameter | Value |

| Starting Material | 1-Bromo-4-(trifluoromethoxy)benzene |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

| Product | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene |

Step 2: Synthesis of 1-Bromo-2,3-dinitro-5-(trifluoromethoxy)benzene

Mechanistic Insight: The second nitration introduces a nitro group ortho to the existing nitro group and meta to the trifluoromethoxy group. The deactivating nature of the substituents on the ring necessitates more forcing reaction conditions, such as the use of fuming nitric acid and oleum (fuming sulfuric acid), to drive the reaction to completion.

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, cool fuming sulfuric acid (oleum, 20% SO₃, 4.0 eq.) to 0 °C.

-

Addition of Nitric Acid: Slowly add fuming nitric acid (1.5 eq.) dropwise, keeping the temperature below 10 °C.

-

Addition of Substrate: Add the 1-bromo-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) from Step 1 portion-wise to the nitrating mixture at 0 °C.

-

Reaction: After the addition, slowly warm the mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.

-